[1,2,5]oxadiazolo[3,4-d]pyridazine derivatives structure and properties
[1,2,5]oxadiazolo[3,4-d]pyridazine derivatives structure and properties
An In-depth Technical Guide to[1][2][3]Oxadiazolo[3,4-d]pyridazine Derivatives: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
The[1][2][3]oxadiazolo[3,4-d]pyridazine heterocyclic system is a fascinating and versatile scaffold that has garnered increasing attention across diverse scientific disciplines. This fused ring system, comprising a pyridazine ring and a 1,2,5-oxadiazole (furazan) ring, exhibits a unique combination of electronic and physicochemical properties. Its inherent electron-deficient nature, coupled with the potential for extensive functionalization, has made it a privileged core in the design of advanced materials and novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of[1][2][3]oxadiazolo[3,4-d]pyridazine derivatives, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.
Core Structure and Physicochemical Characteristics
The fundamental structure of[1][2][3]oxadiazolo[3,4-d]pyridazine, sometimes referred to as furazanopyridazine, is a bicyclic heteroaromatic system. The fusion of the electron-withdrawing 1,2,5-oxadiazole and pyridazine rings results in a highly electron-deficient core. This electronic characteristic is a defining feature that governs the molecule's reactivity and properties.
The pyridazine ring itself is characterized by a high dipole moment and a dual hydrogen-bonding capacity, which are crucial for molecular recognition in biological systems.[4] The addition of the 1,2,5-oxadiazole ring further modulates these properties, often enhancing the electron-accepting ability of the entire scaffold. This makes the[1][2][3]oxadiazolo[3,4-d]pyridazine core an excellent building block for creating donor-acceptor (D-A) type molecules.[1][5][6]
Furthermore, the introduction of an N-oxide group into the 1,2,5-oxadiazole ring, forming a furoxan derivative, can significantly alter the molecule's geometry and electronic properties, which in turn impacts its crystalline packing and photophysical behavior.[1][5][6] X-ray diffraction studies have revealed that the fused[1][2][3]oxadiazolo[3,4-d]pyridazine fragment can be non-planar.[5][6]
Figure 1: Core structure and key properties of the[1][2][3]oxadiazolo[3,4-d]pyridazine scaffold.
Synthetic Strategies: Building the Core
The synthesis of[1][2][3]oxadiazolo[3,4-d]pyridazine derivatives has been an area of active investigation, though they are considered less accessible than their thiadiazole or selenadiazole counterparts.[2][3] Synthetic routes often start from appropriately substituted pyridazine or 1,2,5-oxadiazole precursors.
A crucial intermediate for many derivatives is 5,6-dihydro-[1][2][3]oxadiazolo[3,4-d]pyridazine-4,7-dione . This compound serves as a key precursor for the synthesis of 4,7-dihalo derivatives, which are versatile building blocks for further functionalization.[2][3]
Figure 2: Workflow for the synthesis of a key[1][2][3]oxadiazolo[3,4-d]pyridazine precursor.
Experimental Protocol: Synthesis of 5,6-dihydro-[1][2][3]oxadiazolo[3,4-d]pyridazine-4,7-dione[2][3]
This protocol describes the acid-catalyzed cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide. The rationale for using hydrochloric acid is to facilitate the intramolecular condensation reaction to form the pyridazine-dione ring. The chosen temperature of 75°C represents an optimized condition to achieve a reasonable yield (around 41%) while minimizing the decomposition of the product that occurs at higher temperatures or with prolonged heating.[2]
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Reaction Setup: To a 50 mL three-necked flask, add 1,2,5-oxadiazole-3,4-dicarbohydrazide (100 mg, 0.53 mmol), deionized water (20 mL), and concentrated hydrochloric acid (0.6 mL).
-
Heating: Stir the mixture for 1 hour at a constant temperature of 75°C.
-
Cooling and Extraction: After 1 hour, cool the reaction mixture to room temperature. Add an additional 10 mL of water.
-
Work-up: Extract the aqueous mixture with ethyl acetate (EtOAc) (3 x 20 mL).
-
Drying and Isolation: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Evaporate the solvent under reduced pressure to yield the product.
-
Verification: The structure of the synthesized compound is confirmed using elemental analysis, high-resolution mass spectrometry (HRMS), ¹H and ¹³C NMR, and IR spectroscopy.[2][7]
Other important synthetic strategies involve the nucleophilic aromatic substitution (SNAr) on dihalogenated derivatives, such as 4,7-dichloro-[1][2][3]oxadiazolo[3,4-d]pyridazine 1-oxide, to introduce various functionalities like amino groups.[5][8]
Applications and Advanced Properties
The unique properties of the[1][2][3]oxadiazolo[3,4-d]pyridazine core have led to its exploration in several high-technology and biomedical fields.
Materials Science: Photovoltaics and Optoelectronics
The strong electron-accepting nature of the[1][2][3]oxadiazolo[3,4-d]pyridazine moiety makes it an ideal component for donor-acceptor-donor (D-A-D) type fluorescent dyes.[1][5][6] These materials are of significant interest for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).[2][3][8]
In these D-A-D systems, the[1][2][3]oxadiazolo[3,4-d]pyridazine acts as the central acceptor 'A' core, while electron-donating groups 'D' (such as carbazole) are attached at the 4 and 7 positions.[5] The photophysical properties are highly tunable:
-
Fluorescence: These dyes can exhibit purely red fluorescence with maxima in the 620–900 nm spectral range.[6]
-
N-Oxide Effect: The introduction of an N-oxide into the oxadiazole ring leads to a significant decrease in luminescence intensity and quantum yield.[5][6]
-
Chalcogen Effect: Replacing the oxygen in the fused five-membered ring with sulfur or selenium (forming thia- or selenadiazolo[3,4-d]pyridazine analogs) shifts the phosphorescence maximum from the red region (690–770 nm) to the near-infrared (NIR) region (980–1100 nm).[5][6]
| Derivative Type | Acceptor Core | Emission Type | Emission Maxima (λem) | Reference(s) |
| D-A-D Dye | [1][2][3]Oxadiazolo[3,4-d]pyridazine | Fluorescence | 620–900 nm | [6] |
| D-A-D Dye | [1][2][3]Oxadiazolo[3,4-d]pyridazine 1-oxide | Quenched Luminescence | N/A | [5][6] |
| Analog | [1][2][3]Thiadiazolo[3,4-d]pyridazine | Phosphorescence | 980–1100 nm | [5][6] |
| Analog | [1][2][3]Selenadiazolo[3,4-d]pyridazine | Phosphorescence | 980–1100 nm | [5][6] |
Energetic Materials
The high nitrogen content and positive enthalpy of formation inherent to many fused heterocyclic systems make them attractive candidates for energetic materials.[9] Derivatives of[1][2][3]oxadiazolo-pyridazine have been synthesized and evaluated for this purpose.
For instance, an N-oxide derivative, 6-amino-7-nitro-[1][2][3]oxadiazolo[3,4-c]pyridazine N-oxide, has demonstrated an energetic performance comparable to the well-known insensitive high explosive triaminotrinitrobenzene (TATB), while also exhibiting desirable insensitivity properties (Impact Sensitivity >36 J, Friction Sensitivity >360 N).[10] Nitration of fused[1][2][3]oxadiazolo[3,4-d]pyrimidine-5,7-diamine has also yielded energetic compounds with superior detonation properties compared to TNT.[11][12]
| Compound | Detonation Velocity (vD) | Detonation Pressure (P) | Impact Sensitivity (IS) | Friction Sensitivity (FS) | Reference |
| Compound 8 (N-oxide) | Comparable to TATB | Comparable to TATB | >36 J | >360 N | [10] |
| Fused Nitramine 2 | 8549 m s⁻¹ | 29.62 GPa | 12 J | 240 N | [11][12] |
| Nitrate Salt 3 | 8392 m s⁻¹ | 29.37 GPa | 16 J | >360 N | [11][12] |
| TNT (for comparison) | 7303 m s⁻¹ | 21.30 GPa | 15 J | 353 N | [11][12] |
These properties make such derivatives attractive for high-performance applications where insensitivity is a critical safety requirement.[10]
Medicinal Chemistry and Drug Discovery
The 1,2,5-oxadiazole ring and its N-oxide are known pharmacophores that can act as nitric oxide (NO) donors, bioisosteres for other functional groups, and scaffolds for various therapeutic agents.[2][13][14][15][16][17] The fused[1][2][3]oxadiazolo[3,4-d]pyridazine system and its isomers have shown promise in several areas of drug discovery.
-
Antimicrobial Resistance: A derivative, N⁵,N⁶-di-m-tolyl-[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6-diamine, was identified as a resistance-modifying agent (RMA). It selectively re-sensitizes multidrug-resistant (MDR) Gram-negative bacteria to colistin, a last-resort antibiotic.[18] Structure-activity relationship (SAR) studies have shown that bisanilino analogs with electron-withdrawing groups on the phenyl rings are particularly potent.[18]
-
Antiviral (CCR5 Inhibition): A series of disubstituted[1][2][3]oxadiazolo-[3,4-b]pyrazines have been developed as novel inhibitors of the C-C chemokine receptor type 5 (CCR5).[19] CCR5 is a crucial co-receptor for HIV entry into host cells. These compounds target a novel intracellular allosteric binding pocket, offering a different mechanism of action compared to existing extracellular antagonists like maraviroc.[19]
-
Anticancer Potential: While research on the specific[1][2][3]oxadiazolo[3,4-d]pyridazine core is emerging, the broader class of 1,2,5-oxadiazole derivatives has shown cytotoxic activity against human tumor cell lines.[20] Some have demonstrated inhibitory effects on topoisomerase I, a key enzyme in DNA replication, suggesting a potential mechanism for their antiproliferative effects.[20]
Figure 3: Major application domains stemming from the core properties of the scaffold.
Conclusion and Future Outlook
The[1][2][3]oxadiazolo[3,4-d]pyridazine scaffold represents a class of heterocyclic compounds with significant and diverse potential. Its inherent electron-deficient character makes it a powerful building block in materials science for creating novel D-A-D dyes with tunable photophysical properties for optoelectronic applications. Simultaneously, its structural features and high nitrogen content have led to the development of advanced energetic materials with an excellent balance of performance and safety. In the realm of medicinal chemistry, derivatives have demonstrated clear therapeutic potential as agents to combat antimicrobial resistance and as a novel class of intracellularly-acting antivirals.
Future research will likely focus on expanding the synthetic accessibility of this core to allow for more diverse and complex substitution patterns. Further exploration of SAR in medicinal chemistry contexts could yield potent and selective drug candidates. In materials science, fine-tuning the donor and acceptor strengths through chemical modification will continue to push the performance boundaries of derived optoelectronic and photovoltaic devices. The continued investigation of this versatile heterocyclic system promises to unlock further innovations across multiple scientific fields.
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